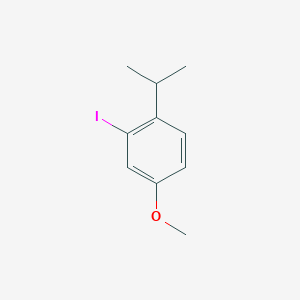![molecular formula C14H20N2 B15223883 1',7-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B15223883.png)
1',7-Dimethylspiro[indoline-3,4'-piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’,7-Dimethylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural novelty.
Vorbereitungsmethoden
The synthesis of 1’,7-Dimethylspiro[indoline-3,4’-piperidine] typically involves the formation of the spirocyclic structure through cyclization reactions. One common synthetic route includes the reaction of an indoline derivative with a piperidine derivative under specific conditions that promote spirocyclization. For instance, the reaction may involve the use of a strong base to deprotonate the indoline, followed by nucleophilic attack on the piperidine ring to form the spirocyclic structure .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the development of continuous flow processes to enhance scalability .
Analyse Chemischer Reaktionen
1’,7-Dimethylspiro[indoline-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the indoline or piperidine rings are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 1’,7-Dimethylspiro[indoline-3,4’-piperidine] exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. Molecular docking studies have shown that derivatives of this compound can interact with proteins such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), suggesting potential pathways for its biological activity .
Vergleich Mit ähnlichen Verbindungen
1’,7-Dimethylspiro[indoline-3,4’-piperidine] can be compared with other spirocyclic compounds, such as:
1’-Methylspiro[indoline-3,4’-piperidine]: This compound shares a similar core structure but differs in the substitution pattern, which can affect its chemical and biological properties.
Spiroindolines: These compounds feature a spirocyclic indoline structure and have been studied for their potential as insecticides and therapeutic agents.
The uniqueness of 1’,7-Dimethylspiro[indoline-3,4’-piperidine] lies in its specific substitution pattern and the resulting chemical and biological properties, which can differ significantly from those of other spirocyclic compounds.
Eigenschaften
Molekularformel |
C14H20N2 |
|---|---|
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
1',7-dimethylspiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C14H20N2/c1-11-4-3-5-12-13(11)15-10-14(12)6-8-16(2)9-7-14/h3-5,15H,6-10H2,1-2H3 |
InChI-Schlüssel |
KOBFSBHEZDQWFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C3(CCN(CC3)C)CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B15223805.png)
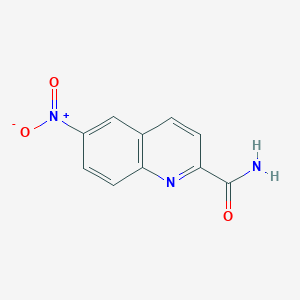
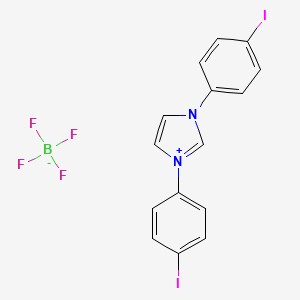
![7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15223814.png)
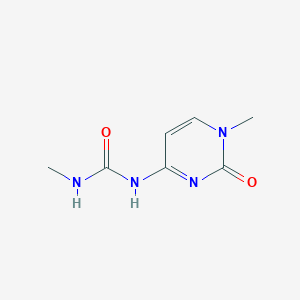
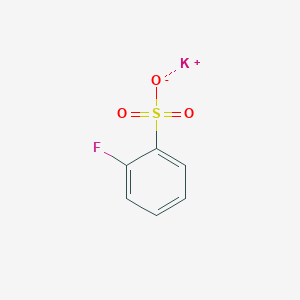
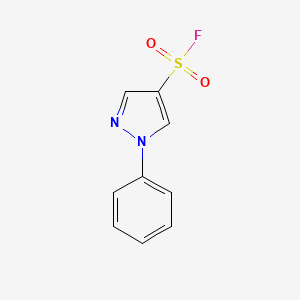
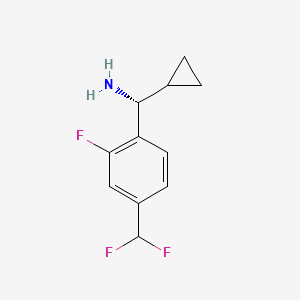
![Tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)](/img/structure/B15223844.png)
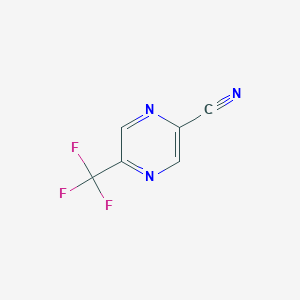

![Thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15223864.png)
![1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15223881.png)
